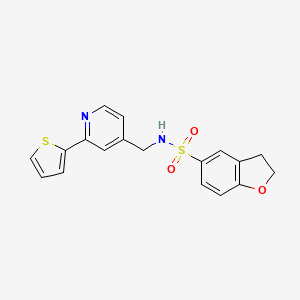
Isoquinoline, 6-chloro-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Isoquinoline, 6-chloro-7-methoxy-” is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . The isoquinoline structure consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “Isoquinoline, 6-chloro-7-methoxy-” consists of a benzene ring fused to a pyridine ring, similar to other isoquinoline compounds . The molecular weight is approximately 193.63 g/mol .Scientific Research Applications
Pharmacological Effects on Blood Pressure and Smooth Muscle
Research has shown that isoquinolines have significant effects on blood pressure, respiration, and smooth muscle. A study by Fassett and Hjort (1938) found that secondary amine isoquinolines have pressor activity, influencing blood pressure and pulse rate. They observed that hydroxy groups enhance pressor action, whereas methoxy and ethoxy groups decrease it. Specifically, the pressor action is most pronounced when hydroxy groups are in the 6,7 position. Furthermore, tertiary amine isoquinolines were associated with depressor activity, and modifications to the ethoxy group in the 6,7 position of N-methyl compounds increased depressor action significantly. Their findings suggest that the physiological actions of isoquinolines can be closely linked to their chemical constitution, offering insights into their potential pharmacological applications (Fassett & Hjort, 1938).
Interaction with Melatonin Receptors
Faust et al. (2000) explored the interaction of isoquinoline derivatives with melatonin receptors, identifying compounds with varying agonist and antagonist potency. This study prepared derivatives like 6H-isoindolo[2,1-a]indoles and 5,6-dihydroindolo[2,1-a]isoquinolines to investigate the melatonin receptor binding site. The research demonstrated that specific substitutions on the isoquinoline structure could significantly affect binding affinities and functional responses, suggesting potential applications in designing melatonin receptor modulators (Faust et al., 2000).
Antimicrobial and Cytotoxic Activities
Isoquinoline alkaloids from Litsea cubeba, including methoxylcarbonyl derivatives, have shown notable antimicrobial and cytotoxic activities. Zhang et al. (2012) isolated novel isoquinoline alkaloids demonstrating significant antimicrobial activity against bacteria and fungi, as well as cytotoxicity against tumor cell lines. This indicates the potential of isoquinoline derivatives in developing new antimicrobial and anticancer therapies (Zhang et al., 2012).
Chemotherapeutic Potential
Further research into methoxy-substituted isoquinolines has identified compounds with potent inhibitory effects on tubulin polymerization, a crucial mechanism in cancer cell proliferation. Gastpar et al. (1998) found that derivatives like 3-formyl-6-methoxy-2-phenylindoles disrupt microtubule assembly, demonstrating the chemotherapeutic potential of isoquinoline derivatives in targeting cancer cell division mechanisms (Gastpar et al., 1998).
Future Directions
properties
IUPAC Name |
6-chloro-7-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQNCHDESCWCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methoxyisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

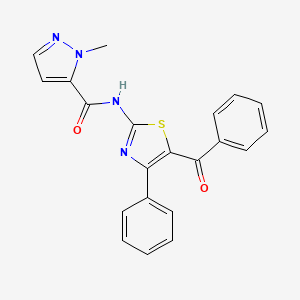
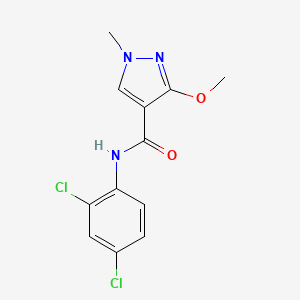
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)

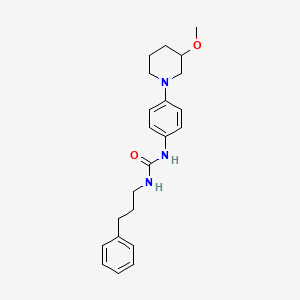

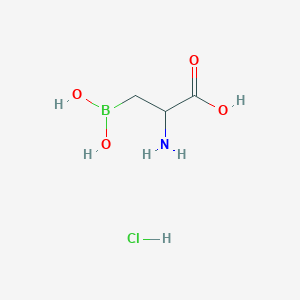

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)
